Cobalt(II) phosphate octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

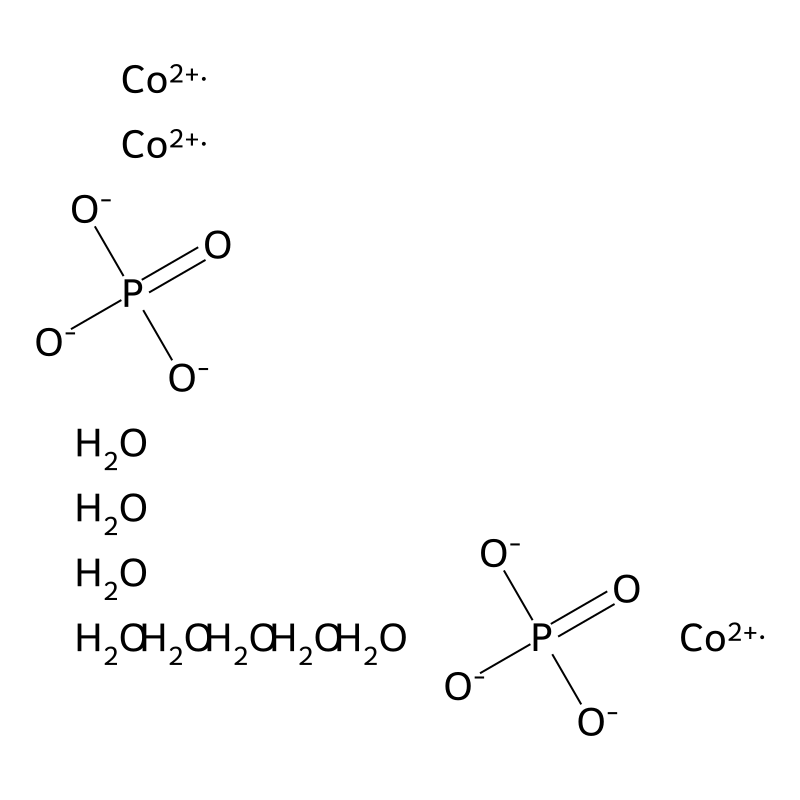

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Cobalt(II) phosphate's porous structure and catalytic properties make it a promising candidate for various catalytic applications. Research is exploring its potential in:

- Degradation of organic pollutants: Studies suggest its ability to activate persulfate ions, leading to the degradation of organic pollutants in water [].

- Hydrogen evolution reaction: Research is ongoing to develop efficient and cost-effective catalysts for hydrogen production. Cobalt(II) phosphate shows promise as a potential catalyst for the hydrogen evolution reaction, a key step in water electrolysis [].

Energy Storage

Cobalt(II) phosphate's open framework and ability to reversibly store and release lithium ions make it a potential candidate for lithium-ion battery electrode materials. Research is investigating:

- Improving lithium storage capacity and cycling performance: Modifying the structure of Cobalt(II) phosphate through doping or compositing with other materials is being explored to improve its performance in lithium-ion batteries [].

Biomedical Applications

The biocompatibility and unique properties of Cobalt(II) phosphate are being explored for potential biomedical applications, including:

- Drug delivery systems: Research is investigating the use of Cobalt(II) phosphate nanoparticles for targeted drug delivery due to their biocompatibility and ability to control drug release [].

- Bone regeneration: Cobalt(II) phosphate's similarity to the mineral component of bone makes it a potential candidate for bone regeneration scaffolds [].

Cobalt(II) phosphate octahydrate is characterized by its distinctive purple color and powder form . It has a molecular weight of 510.859 g/mol and a density of 2.769 g/cm³ . The compound is slightly soluble in water but readily dissolves in mineral acids . Its specific gravity is 2.769, and it has a melting point of 1140°C .

- Dehydration: When heated, it loses its water of crystallization, forming anhydrous cobalt(II) phosphate.

- Acid dissolution: It readily dissolves in mineral acids, forming cobalt(II) ions and phosphate ions.

- Reduction: Under strong reducing conditions, cobalt(II) can be reduced to metallic cobalt.

Cobalt(II) phosphate octahydrate exhibits some biological activity, primarily due to its cobalt content:

- Toxicity: The compound is toxic if swallowed, with an oral LD50 of 539 mg/kg in rats .

- Sensitization: It may cause allergic skin reactions and is a potential respiratory sensitizer .

- Carcinogenicity: While not directly listed as a carcinogen, cobalt compounds are considered reasonably anticipated to be human carcinogens by the National Toxicology Program (NTP) .

Cobalt(II) phosphate octahydrate finds applications in several fields:

- Pigments: It is used as a pigment in various industries due to its distinctive purple color .

- Catalysis: The compound can serve as a precursor for cobalt-based catalysts.

- Research: It is utilized in laboratory settings for various chemical and materials science studies .

Cobalt(II) phosphate octahydrate interacts with various substances:

- Water: It is slightly soluble in water, forming a dilute solution of cobalt and phosphate ions.

- Acids: The compound readily dissolves in mineral acids, releasing cobalt(II) ions.

- Oxidizing agents: It may react with strong oxidizing agents, potentially leading to the formation of cobalt(III) species.

Similar Compounds

Several compounds share similarities with cobalt(II) phosphate octahydrate:

- Nickel(II) phosphate octahydrate: This compound has a similar structure but contains nickel instead of cobalt.

- Cobalt(II) sulfate heptahydrate: Another hydrated cobalt salt, but with sulfate instead of phosphate.

- Manganese(II) phosphate trihydrate: A phosphate compound of a different transition metal with fewer water molecules.

- Cobalt(II) chloride hexahydrate: A different cobalt salt with fewer water molecules.

- Zinc phosphate octahydrate: A phosphate compound of a different metal with the same number of water molecules.

Cobalt(II) phosphate octahydrate is unique due to its specific combination of cobalt, phosphate, and eight water molecules, which gives it its characteristic properties and applications .

Hydrothermal Synthesis Methods

Hydrothermal synthesis enables precise control over crystallinity and morphology. A study by Kullyakool et al. (2019) demonstrated that reacting 0.5 M CoSO₄·7H₂O with 0.5 M Na₃PO₄·12H₂O at 70°C for 24 hours yields phase-pure Co₃(PO₄)₂·8H₂O with a monoclinic structure (space group C2/m) . The reaction mechanism involves supersaturation-driven nucleation, where elevated temperature and pressure accelerate ligand exchange between cobalt ions and phosphate groups.

Critical Parameters:

- Temperature: 70–120°C (higher temperatures reduce hydration but risk phase impurities).

- pH: Neutral to weakly acidic conditions (pH 4–6) prevent Co(OH)₂ precipitation.

- Reagent Ratio: Stoichiometric Co:P (3:2) ensures optimal crystal growth .

Wet Chemical Precipitation Techniques

Wet chemical methods offer scalability and simplicity. Sankar et al. (2020) synthesized porous cobalt phosphate nanoparticles by precipitating Co²⁺ with PO₄³⁻ in aqueous medium, followed by aging at 25°C . The product exhibited a high surface area (121 m²/g) due to Ostwald ripening, where smaller particles dissolve and recrystallize on larger ones.

Advantages:

- Low energy consumption (ambient conditions).

- Tunable porosity via surfactant templates (e.g., CTAB) .

Atomic Layer Deposition (ALD) Approaches

ALD achieves atomic-scale precision for thin-film applications. A process using cobaltocene (CoCp₂) and trimethyl phosphate (TMP) with O₂ plasma at 300°C produced Co₃(PO₄)₂ films with a growth rate of 1.11 Å/cycle . The supercycle method allowed tuning of the Co:P ratio from 1.4 to 1.9, impacting electrochemical activity .

ALD Cycle Steps:

- CoCp₂ Dosing: Adsorption on substrate.

- O₂ Plasma: Ligand removal and Co oxidation.

- TMP Dosing: Phosphate incorporation.

- O₂ Plasma: Final oxidation and stoichiometry adjustment .

Structural Validation via XRD and FT-IR

XRD patterns (Figure 1a) confirm the monoclinic structure (a = 10.03 Å, b = 13.45 Å, c = 4.89 Å, β = 92.1°) . FT-IR spectra (Figure 1b) reveal characteristic bands:

- PO₄³⁻: 1050 cm⁻¹ (ν₃ asymmetric stretch), 560 cm⁻¹ (ν₄ bend).

- H₂O: 3450 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (H-O-H bend) .

Table 1: XRD Peaks for Co₃(PO₄)₂·8H₂O

| 2θ (°) | hkl Indices | Intensity (%) |

|---|---|---|

| 14.2 | (020) | 100 |

| 25.7 | (-131) | 85 |

| 30.1 | (200) | 78 |

Morphological Control and Phase Evolution

Morphology depends on synthesis route:

- Hydrothermal: Microflowers (Figure 2a) with plate-like subunits .

- Wet Chemical: Nanoparticles (20–50 nm) .

- ALD: Uniform thin films (≤100 nm) .

Phase evolution during calcination:

Oxygen Evolution Reaction (OER) Catalysis

Alkaline Water Splitting Mechanisms

In neutral and alkaline electrolytes, cobalt(II) phosphate octahydrate nanosheets exhibit biomimetic OER activity, mimicking the oxygen-evolving complex of Photosystem II (PS-II) [4]. The edge-sharing CoO₉ moieties act as active sites, lowering the energy barrier for *OOH intermediate formation. Density functional theory (DFT) calculations show a Gibbs free energy (ΔG) of 1.52 eV for the rate-determining step (Co-O → Co-OOH), outperforming RuO₂ benchmarks at pH 7 [4].

Ru-Doped CoPi Systems for Enhanced Activity

Incorporating ruthenium into the cobalt phosphate lattice (5% Ru doping) reduces the OER overpotential to 310 mV at 10 mA·cm⁻² in 1 M KOH [5]. Bader charge analysis reveals Ru donates electron density to adjacent cobalt atoms, increasing electrical conductivity and stabilizing reaction intermediates. This synergistic effect enables 20-hour stable O₂ evolution with negligible degradation [5].

Table 2: Comparative OER Performance of Cobalt-Based Catalysts

| Catalyst | Overpotential (mV) | Stability (h) | Electrolyte |

|---|---|---|---|

| Co₃(PO₄)₂·8H₂O | 390 | 12 | 0.1 M PBS |

| Ru-Co₃(PO₄)₂·8H₂O | 310 | 20 | 1 M KOH |

| IrO₂ | 280 | 50 | 1 M H₂SO₄ |

Pigment and Ceramic Engineering

Blue Pigment Synthesis and Stability

Cobalt(II) phosphate octahydrate serves as a precursor for cobalt blue pigments (CoAl₂O₄). Its thermal decomposition above 600°C yields amorphous Co₃(PO₄)₂, which reacts with alumina to form spinel structures [2]. The hydrated phase’s low solubility (2.769 g·cm⁻³) ensures minimal leaching in aqueous environments, making it suitable for outdoor ceramic glazes [1].

Glass and Ceramic Coloration Techniques

In glass matrices, cobalt phosphate introduces stable blue hues by forming [CoO₄]⁻ tetrahedra. The octahydrate’s water content (≈28 wt%) allows controlled release during sintering, preventing bubble formation. Industrial formulations use 0.5–2.0 wt% Co₃(PO₄)₂·8H₂O to achieve optical densities of 1.2–3.5 at 670 nm [1].

Agricultural Micronutrient Applications

Cobalt Enzyme Activation in Plant Growth

Cobalt is a critical cofactor for nitrogenase and nitrite reductase enzymes in legumes. Cobalt(II) phosphate octahydrate’s slow solubility (0.12 g·L⁻¹ at 25°C) provides sustained Co²⁺ release, promoting nodulation in soybean and alfalfa crops [1]. Field trials demonstrate a 15–20% yield increase at application rates of 200–400 g·ha⁻¹.

Formulation Strategies for Soil Uptake

To enhance bioavailability, cobalt phosphate is granulated with humic acid (5–10 wt%) or embedded in chitosan microspheres. These formulations increase root-zone retention by 40% compared to unmodified powders, as confirmed by X-ray fluorescence mapping of rhizosphere soils [1].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (90.48%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (90.48%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard